molecular formula C17H20BrNO B12690359 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide CAS No. 69984-26-5

3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide

Cat. No.: B12690359
CAS No.: 69984-26-5
M. Wt: 334.2 g/mol
InChI Key: KIZRSQLEKKJDEM-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is a member of the benzoxazocine class of compounds It is characterized by a tetrahydrobenzoxazocine ring structure substituted with a phenyl group at position 1 and a methyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a methyl-substituted ketone in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at a temperature range of 50-100°C. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is not fully understood. it is believed to involve the inhibition of neurotransmitter reuptake, particularly dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrobromide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Properties

CAS No.

69984-26-5

Molecular Formula

C17H20BrNO

Molecular Weight

334.2 g/mol

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrobromide

InChI

InChI=1S/C17H19NO.BrH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H

InChI Key

KIZRSQLEKKJDEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Br

Origin of Product

United States

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